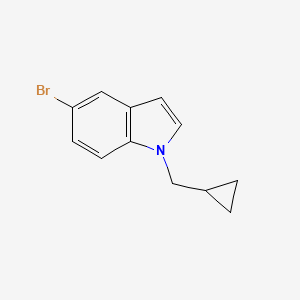

5-Bromo-1-(cyclopropylmethyl)-1H-indole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins has been reported. The 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of 5-Bromo-1H-Indole exhibit significant antimicrobial activity. A study by Mageed et al. (2021) reported the synthesis of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, demonstrating high antibacterial activity against various bacterial and fungal strains (Mageed, El- Ezabi, & Khaled, 2021).

Molecular Structure Analysis

Barakat et al. (2017) focused on the molecular structure of 5-bromo-1H-indole derivatives. They performed a detailed analysis of intermolecular interactions, molecular orbital energy levels, and the electronic spectra of these compounds, which are crucial for understanding their pharmacological properties (Barakat et al., 2017).

Synthesis of Heterocycles

Alekseyev et al. (2015) developed a method for synthesizing heterocycles containing 5-bromo-1H-pyrrolo[2,3-b]pyridine, a derivative of 5-Bromo-1H-Indole. This synthetic route is significant for producing compounds with potential pharmaceutical applications (Alekseyev, Amirova, & Terenin, 2015).

Anticancer Properties

Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as having potent anticancer properties, particularly in inhibiting certain glutathione S-transferase isozymes. This study suggests the potential of such compounds in designing new anticancer agents (Yılmaz et al., 2020).

Chemical Synthesis and Characterization

Zhao-chan (2013) reported the synthesis of 5-bromo-3-[( 3,4,5-trimethoxy-phenyl) thio]-1H-indole, highlighting the ease of synthesis and the potential for further pharmaceutical development (Gao Zhao-chan, 2013).

Brominated Tryptophan Alkaloids Study

Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra and Smenospongia sponges, which included compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds showed inhibitory effects on Staphylococcus epidermidis (Segraves & Crews, 2005).

Eigenschaften

IUPAC Name |

5-bromo-1-(cyclopropylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-7,9H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJBOCBONGQGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278077 | |

| Record name | 5-Bromo-1-(cyclopropylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(cyclopropylmethyl)-1H-indole | |

CAS RN |

1361110-66-8 | |

| Record name | 5-Bromo-1-(cyclopropylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361110-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(cyclopropylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)

![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)

![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)

![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)